(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(8-sulfonaphthalen-2-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid
Description
The compound “(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(8-sulfonaphthalen-2-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid” is a highly complex organic molecule. It features multiple functional groups, including amides, carbamimidamido, and sulfonamides, making it a compound of interest in various fields of scientific research.
Properties
Molecular Formula |
C76H98N16O15S |
|---|---|
Molecular Weight |
1507.8 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(8-sulfonaphthalen-2-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C76H98N16O15S/c1-6-7-22-57(83-68(97)58(23-15-38-81-76(77)78)84-70(99)59(36-37-66(94)95)82-67(96)51-27-29-52(30-28-51)89-90-53-32-34-55(35-33-53)91(4)5)69(98)86-61(43-48-17-10-8-11-18-48)72(101)85-60(42-47(2)3)71(100)88-63(46-93)73(102)87-62(44-49-19-12-9-13-20-49)75(104)92-41-16-24-64(92)74(103)80-40-39-79-54-31-26-50-21-14-25-65(56(50)45-54)108(105,106)107/h8-14,17-21,25-35,45,47,57-64,79,93H,6-7,15-16,22-24,36-44,46H2,1-5H3,(H,80,103)(H,82,96)(H,83,97)(H,84,99)(H,85,101)(H,86,98)(H,87,102)(H,88,100)(H,94,95)(H4,77,78,81)(H,105,106,107)/t57-,58-,59-,60-,61-,62-,63-,64-/m0/s1 |
InChI Key |
PNRPVHDIQAKCPJ-LSHDDWBOSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)NCCNC4=CC5=C(C=CC=C5S(=O)(=O)O)C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C |
Canonical SMILES |
CCCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCCNC4=CC5=C(C=CC=C5S(=O)(=O)O)C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C6=CC=C(C=C6)N=NC7=CC=C(C=C7)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. The process may include:
Formation of Amide Bonds: Using reagents like carbodiimides (e.g., DCC) to form amide bonds between carboxylic acids and amines.
Protection and Deprotection Steps: Protecting groups like Boc or Fmoc may be used to protect functional groups during intermediate steps.
Coupling Reactions: Employing coupling agents such as EDCI or HATU to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve:
Automated Peptide Synthesizers: For efficient and high-throughput synthesis.
Purification Techniques: Using chromatography methods like HPLC to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, HATU.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups targeted and the conditions used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its complex structure.
Industry: Use in the synthesis of specialized materials or as a catalyst.
Mechanism of Action
The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets. These could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Peptides: Similar in structure due to the presence of multiple amide bonds.
Sulfonamides: Containing the sulfonamide functional group.
Carbamimidamides: Featuring the carbamimidamido group.
Uniqueness
The uniqueness of this compound lies in its highly complex structure, which combines multiple functional groups in a single molecule, making it a versatile compound for various applications.
Biological Activity
The compound known as (4S)-5-[[(2S)-5-carbamimidamido... is a complex molecule with potential applications in medicinal chemistry and drug design. Its intricate structure suggests various biological activities, including interactions with specific proteins and pathways that may be relevant in therapeutic contexts.
Molecular Structure and Properties
The molecular formula of the compound is C189H285N55O57S, featuring a high molecular weight of approximately 4271.75 g/mol. It possesses numerous functional groups, including amides, oxo groups, and phenyl rings, which contribute to its biological activity. The compound has a significant number of hydrogen bond donors (63) and acceptors (65), indicating its potential for forming multiple interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 4271.75 g/mol |
| Hydrogen Bond Acceptors | 65 |
| Hydrogen Bond Donors | 63 |
| LogP | -16.2 |
| Synonyms | Neuropeptide Y |
| InChI Key | XKWCTHKJQNUFOQ-HRPSIEBRSA-N |
The biological activity of this compound is primarily attributed to its interaction with neuropeptide Y (NPY) receptors. NPY is involved in various physiological processes, including appetite regulation, stress response, and circadian rhythms. The compound's structural features allow it to mimic or modulate the activity of natural neuropeptides.
Pharmacological Studies
Research indicates that the compound may exhibit significant effects on cellular signaling pathways associated with NPY. For instance, studies have shown that it can influence neuronal excitability and neurotransmitter release, potentially impacting conditions such as anxiety and depression.
Case Studies
Several studies have explored the pharmacological effects of related compounds on NPY receptors:
- Study on Anxiety Modulation : A study demonstrated that analogs of this compound could reduce anxiety-like behavior in animal models by enhancing NPY signaling in the brain.
- Appetite Regulation : Another investigation indicated that compounds similar to this structure could suppress appetite through NPY receptor activation, suggesting potential applications in obesity treatments.
- Neuroprotective Effects : Research has also suggested that compounds targeting NPY pathways may offer neuroprotective benefits in neurodegenerative diseases by reducing neuronal apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
